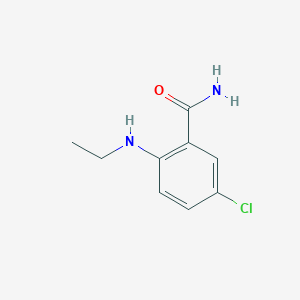

5-Chloro-2-(ethylamino)benzamide

Description

5-Chloro-2-(ethylamino)benzamide is a benzamide derivative characterized by a chlorine substituent at the 5-position of the benzene ring and an ethylamino group (-NHCH₂CH₃) at the 2-position. Substitutions on the benzamide core, such as halogens (e.g., chlorine) and alkylamino groups, are known to modulate solubility, bioavailability, and target affinity .

Properties

IUPAC Name |

5-chloro-2-(ethylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-12-8-4-3-6(10)5-7(8)9(11)13/h3-5,12H,2H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDCFPVVORQWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylamino)benzamide typically involves the following steps:

Nitration: The starting material, 5-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Amidation: The resulting 5-chloro-2-aminobenzoic acid is then reacted with ethylamine to form 5-Chloro-2-(ethylamino)benzamide.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-(ethylamino)benzamide may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the nitro group to an amino group.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylamino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form 5-chloro-2-(ethylamino)benzylamine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (RO-Na+) can facilitate substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of 5-chloro-2-(ethylamino)benzylamine.

Substitution: Formation of 5-substituted-2-(ethylamino)benzamides.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Synthesis

5-Chloro-2-(ethylamino)benzamide serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of benzamide derivatives that exhibit anti-inflammatory and analgesic properties.

Case Study: Synthesis of NLRP3 Inhibitors

Research has demonstrated that compounds derived from benzamide structures, including those similar to 5-Chloro-2-(ethylamino)benzamide, can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. A study found that modifications to the benzamide scaffold significantly affected biological activity, indicating the importance of structural variations in drug design .

Biological Studies

Interaction with Biological Targets

The compound is being investigated for its interactions with various biological targets such as enzymes and receptors. Its potential as an enzyme inhibitor makes it a valuable candidate for studying metabolic pathways and disease mechanisms.

Mechanism of Action

The mechanism of action often involves the inhibition of specific enzymes or receptors, thereby modulating biological responses. For example, studies have shown that similar compounds can affect cytokine release, which is crucial in inflammatory responses .

Industrial Applications

Intermediate in Agrochemicals Production

In addition to its medicinal applications, 5-Chloro-2-(ethylamino)benzamide is used as an intermediate in the production of agrochemicals. Its chemical properties make it suitable for developing herbicides and pesticides that require specific functional groups for enhanced efficacy.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylamino)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

2-Amino-5-chlorobenzamide (CAS 5202-85-7)

- Structure: Differs by replacing the ethylamino group with a primary amino (-NH₂) group at position 2.

- Molecular Formula : C₇H₇ClN₂O

- Molecular Weight : 170.596 g/mol

- The primary amino group may increase hydrogen-bonding capacity, influencing interactions with enzymes or receptors.

- Applications : Frequently used as a synthetic intermediate for heterocyclic compounds, such as tetrazoles and benzoxazoles, which exhibit antimicrobial and anti-inflammatory activities .

5-Chloro-2-[2-(diethylamino)ethoxy]benzamide (Sch 1301; CAS 5092-73-9)

- Structure: Features a diethylaminoethoxy (-OCH₂CH₂N(CH₂CH₃)₂) substituent at position 2.

- Molecular Formula : C₁₅H₂₂ClN₃O₂

- Molecular Weight : 311.81 g/mol

- Key Differences: The ethoxy linker and tertiary amine (diethylamino) enhance lipophilicity, likely improving blood-brain barrier penetration. The extended substituent may increase steric bulk, affecting binding to narrow active sites.

- Applications : Listed in safety data sheets as a specialty chemical, suggesting use in pharmaceutical intermediates or research contexts .

4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide (CAS 5608-13-9)

- Structure: Contains a methoxy (-OCH₃) group at position 2 and an ethylaminoethyl (-CH₂CH₂NHCH₂CH₃) chain at position 4.

- Molecular Formula : C₁₃H₁₉ClN₄O₂

- Molecular Weight : 314.77 g/mol

- The ethylaminoethyl chain introduces flexibility and basicity, which may influence receptor binding kinetics.

5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS 338967-01-4)

- Structure : Features a sulfonamide (-NHSO₂C₆H₄Cl) group at position 2 and a 4-chlorophenyl substituent on the amide nitrogen.

- Molecular Formula : C₁₉H₁₂Cl₃N₂O₃S

- Molecular Weight : 469.73 g/mol

- Key Differences :

- The sulfonamide group enhances acidity and hydrogen-bonding capacity, often associated with antibacterial activity.

- Multiple chlorine atoms increase electronegativity and metabolic stability.

- Applications : Likely investigated for antimicrobial or enzyme-inhibitory properties due to sulfonamide functionality .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| 5-Chloro-2-(ethylamino)benzamide | Not Provided | C₉H₁₁ClN₂O | 198.65 | -Cl (C5), -NHCH₂CH₃ (C2) | Research intermediate |

| 2-Amino-5-chlorobenzamide | 5202-85-7 | C₇H₇ClN₂O | 170.60 | -Cl (C5), -NH₂ (C2) | Heterocyclic synthesis precursor |

| 5-Chloro-2-[2-(diethylamino)ethoxy]benzamide | 5092-73-9 | C₁₅H₂₂ClN₃O₂ | 311.81 | -Cl (C5), -OCH₂CH₂N(CH₂CH₃)₂ (C2) | Pharmaceutical intermediate |

| 4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide | 5608-13-9 | C₁₃H₁₉ClN₄O₂ | 314.77 | -Cl (C5), -OCH₃ (C2), -CH₂CH₂NHCH₂CH₃ (C4) | Gastrointestinal drug analog |

| 5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide | 338967-01-4 | C₁₉H₁₂Cl₃N₂O₃S | 469.73 | -Cl (C5), -NHSO₂C₆H₄Cl (C2), -NHC₆H₄Cl (amide) | Antimicrobial research candidate |

Research Implications and Trends

- Substituent Effects: Alkylamino groups (e.g., ethylamino) enhance lipophilicity and membrane permeability, whereas sulfonamides or methoxy groups improve target specificity and stability .

- Biological Activities: Benzamide derivatives with tetrazole or benzoxazole moieties (as in ) exhibit diverse activities, suggesting that 5-Chloro-2-(ethylamino)benzamide could serve as a precursor for bioactive heterocycles .

Biological Activity

5-Chloro-2-(ethylamino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

5-Chloro-2-(ethylamino)benzamide (CAS No. 1248166-41-7) features a chloro group at the 5-position and an ethylamino substituent at the 2-position of a benzamide structure. The synthesis typically involves the reaction of 5-chloro-2-nitrobenzoic acid with ethylamine, followed by reduction to yield the desired amide.

Biological Activity Overview

The biological activities of 5-Chloro-2-(ethylamino)benzamide have been investigated across various studies, focusing on its interactions with biological targets such as enzymes and receptors.

The compound is believed to exert its effects through:

- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : The presence of the ethylamino group may enhance binding affinity to certain receptors, influencing neurotransmitter activity.

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase :

- Anticancer Properties :

- Neuroprotective Effects :

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 1.57 μM | |

| Anticancer Activity | Induces apoptosis | |

| Neuroprotection | Mitigates oxidative stress |

Table 2: Comparative Analysis with Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.